Ranirestat
Overview
Description
Ranirestat, also known as AS-3201, is an aldose reductase inhibitor being developed for the treatment of diabetic neuropathy . It has been granted orphan drug status and is to be used orally .
Synthesis Analysis
A concise, enantioselective synthesis of the potent aldose reductase inhibitor ranirestat is reported . The synthesis was accomplished employing inexpensive, commercially available starting materials .
Molecular Structure Analysis
Ranirestat is a structurally novel and stereospecifically potent aldose reductase inhibitor, which contains a succinimide ring that undergoes ring-opening at physiological pH levels . Its molecular formula is C17H11BrFN3O4 .
Chemical Reactions Analysis
In vivo, ranirestat showed stronger suppression of sorbitol level in the sciatic nerves than eparlestat . A previous clinical study showed that epalrestat did not reduce erythrocytic sorbitol . Therefore, ranirestat might exert different effects in patients with a mean HbA1c of ≥7.0% .
Physical And Chemical Properties Analysis
Ranirestat has a molecular weight of 420.2 g/mol . It is a structurally novel and stereospecifically potent aldose reductase inhibitor, which contains a succinimide ring that undergoes ring-opening at physiological pH levels .
Scientific Research Applications
Ranirestat in Diabetic Complications
Ranirestat, an aldose reductase inhibitor, is under development for the treatment of diabetic complications, such as neuropathy, cataracts, retinopathy, and nephropathy. As of 2006, it was in Phase III trials (Giannoukakis, 2006).
Effects on Peripheral Nerve Function in Diabetic Sensorimotor Polyneuropathy
Ranirestat improved nerve function in patients with diabetic sensorimotor polyneuropathy (DSP). It was shown to maintain improved sensory nerve function and improve motor nerve function over a 60-week period (Bril & Buchanan, 2006).
Impact on Motor Nerve Function
A study demonstrated that ranirestat had a significant impact on motor nerve function in mild to moderate DSP but did not show a statistically significant difference in sensory nerve function compared to placebo (Bril et al., 2009).
Role in Reducing Sorbitol Levels and Improving Nerve Conduction Velocity
Ranirestat reduced sorbitol levels and improved motor nerve conduction velocity in streptozotocin-diabetic rats, indicating its potential as a treatment for diabetic sensorimotor polyneuropathy (Matsumoto et al., 2008).
Effect on Sensory and Motor Nerve Function
A study in Japanese patients with diabetic polyneuropathy showed that ranirestat significantly improved sensory nerve conduction velocity, with no clinically significant effects on safety parameters (Satoh et al., 2016).
Impact on Diabetic Retinopathy
Ranirestat was found to reduce retinal thickness and the area of stained glial fibrillary acidic protein in diabetic rats, suggesting a potential role in suppressing diabetic retinopathy and having a neuroprotective effect on diabetic retinas (Toyoda et al., 2014).
Prevention of Diabetic Neuropathy and Cataract Formation
Long-term treatment with ranireirestat in rats demonstrated its effectiveness in preventing both diabetic neuropathy and cataract formation, highlighting the drug's potential for treating these diabetes-associated complications (Matsumoto et al., 2008).
Selective Aldose Reductase Inhibitor for Diabetic Sensorimotor Polyneuropathy
Ranirestat, as an oral aldose reductase inhibitor, has shown promise in addressing the underlying cause of diabetic sensorimotor polyneuropathy, suggesting a potential clinical advantage over current treatments (Vo & Marcus, 2008).
Relationship Between Sorbitol Levels and Nerve Conduction Velocity
A study highlighted the correlation between decreased sorbitol and fructose levels in the sciatic nerve and improved motor nerve conduction velocity in diabetic rats, indicating ranirestat's role in improving nerve function by normalizing polyol pathway metabolites (Matsumoto et al., 2009).
Improvement in Nerve Conduction Velocities and Sensory Perception in Diabetic Polyneuropathy
Ranirestat was shown to improve nerve conduction velocities, sensory perception, and intraepidermal nerve fiber density in rats with overt diabetic polyneuropathy, suggesting its potential for regeneration in the peripheral nervous system of diabetic rats (Asano et al., 2019).
Prevention of Diabetic Cataract and Neuropathy
Ranirestat was effective in preventing diabetic neuropathy and cataract in spontaneously diabetic Torii rats, further demonstrating its potential as a therapeutic agent for diabetes complications (Ota et al., 2013).
Safety and Efficacy in Diabetic Sensorimotor Polyneuropathy
A study examined ranirestat's efficacy and safety in patients with diabetic sensorimotor polyneuropathy, showing its well-tolerated nature and potential improvement in nerve conduction velocity, although it did not achieve all efficacy endpoints (Polydefkis et al., 2015).
Comparative Inhibitory Activity on Aldose Reductase and Suppression of Inflammatory Reactions
Ranirestat exhibited stronger inhibitory activity on aldose reductase than epalrestat and effectively suppressed inflammatory reactions in high glucose–exposed endothelial cells, suggesting its potential in diabetic vascular complications (Ishibashi et al., 2016).
Safety And Hazards
Ranirestat was well tolerated with no pertinent differences in drug-related adverse events or in effects on clinical laboratory parameters, vital signs, or electrocardiograms among the four groups . Plasma ranirestat exposure and the plasma protein binding of the drug were not substantially altered by normal, mild, or moderate hepatic impairment .
Future Directions
Ranirestat appears to have an effect on motor nerve function in mild to moderate DSP, but the results of this study failed to show a statistically significant difference in sensory nerve function relative to placebo . Further studies should be done on safety, efficacy, tolerability, and quality of life to determine how successful this agent will be in the treatment of diabetic sensorimotor polyneuropathy .
properties
IUPAC Name |
(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163642 | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ranirestat | |
CAS RN |
147254-64-6 | |
Record name | Ranirestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranirestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANIRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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